molecular formula C18H34O3 B1231477 10-Hydroxy-8-octadecenoic acid

10-Hydroxy-8-octadecenoic acid

Cat. No.: B1231477
M. Wt: 298.5 g/mol
InChI Key: RXBFKZNLXJKTLQ-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Hydroxy-8-octadecenoic acid (HOD) is a mono-hydroxy fatty acid of significant interest in biochemical and biomedical research. It was first identified as an intermediate in the unique bioconversion of oleic acid to 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) by bacterial strains such as Pseudomonas aeruginosa PR3 . This microbial conversion process represents a "green technology" for producing novel, value-added hydroxy fatty acids from common substrates . Research has revealed that HOD exhibits strong inhibitory activity against the enzyme α-glucosidase . This enzyme is responsible for breaking down carbohydrates into simple sugars in the gut, and its inhibitors are a key therapeutic approach for managing type 2 diabetes by reducing postprandial blood glucose levels . The potency of HOD highlights its potential as a natural resource for developing new anti-diabetic agents, and it serves as a crucial compound for studying glucose metabolism and enzyme inhibition mechanisms . Furthermore, studies on structurally similar hydroxy-octadecenoic acids have shown that the combination of the hydroxyl group and the double bond in the fatty acid chain is essential for its biological activity and potential toxicity, which may involve mechanisms like promoting ROS production . As a specialty lipid, this compound is a vital reagent for scientists exploring advanced bioconversion pathways, the development of enzyme inhibitors for metabolic diseases, and the structure-activity relationships of bioactive fatty acids. This product is intended for research applications only in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

(E)-10-hydroxyoctadec-8-enoic acid

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h12,15,17,19H,2-11,13-14,16H2,1H3,(H,20,21)/b15-12+

InChI Key

RXBFKZNLXJKTLQ-NTCAYCPXSA-N

SMILES

CCCCCCCCC(C=CCCCCCCC(=O)O)O

Isomeric SMILES

CCCCCCCCC(/C=C/CCCCCCC(=O)O)O

Canonical SMILES

CCCCCCCCC(C=CCCCCCCC(=O)O)O

Synonyms

10-HODA
10-hydroxy-8-octadecenoic acid

Origin of Product

United States

Significance of Oxygenated Fatty Acids Oxylip in Diverse Biological Systems

Oxylipins are crucial mediators in a multitude of physiological and pathological responses. nih.gov In animals, they are well-known for their roles in inflammation, immune responses, and cell signaling. rsb.org.ukwikipedia.org For instance, eicosanoids, a prominent group of oxylipins in animals, are involved in processes ranging from blood clotting to smooth muscle contraction. wikipedia.org

Plants also rely heavily on oxylipins for survival. They are key to defense mechanisms against pathogens and pests, as well as responses to environmental stressors like drought and injury. rsb.org.ukfloraandfona.org.in A well-known class of plant oxylipins, the jasmonates, regulate growth, development, and defense responses. mdpi.com Some plant oxylipins are volatile, acting as airborne signals to warn neighboring plants of danger. rsb.org.uk The distinct smell of freshly cut grass is, in fact, a release of these volatile oxylipin compounds. rsb.org.uk

The functional importance of oxylipins extends to fungi, where they can signal spatial limitations and induce sexual reproduction, and even to marine organisms like algae and corals, where they are involved in immune responses and pheromonal communication. rsb.org.uk This widespread presence and functional conservation across diverse biological kingdoms underscore the fundamental importance of oxylipins in biology.

Overview of 10 Hydroxy 8 Octadecenoic Acid Hod in Contemporary Academic Discourse

10-Hydroxy-8-octadecenoic acid (HOD) is a specific hydroxy fatty acid that has emerged as a subject of interest in various scientific fields. It is recognized as a product of the bioconversion of oleic acid by certain microorganisms. oup.comresearchgate.net Much of the initial research focused on its production and characterization, particularly as an intermediate in the microbial synthesis of other compounds like 7,10-dihydroxy-8(E)-octadecenoic acid (DOD). oup.comusda.gov

The scientific community's interest in HOD has expanded beyond its role as a biosynthetic intermediate. Studies are now exploring its potential biological activities. For instance, some research suggests that HOD and related compounds may have applications in various industries, including cosmetics, lubricants, and as precursors for fine chemicals and pharmaceuticals. researchgate.net Furthermore, there is growing interest in the physiological effects of HOD and other microbially produced fatty acid metabolites, particularly in the context of the gut microbiota and its influence on host health. jsbms.jpnih.gov

The development of advanced analytical techniques has been crucial in advancing HOD research, allowing for its detection and quantification in complex biological samples. jsbms.jpnih.gov This has opened new avenues for investigating its presence and potential roles in different biological systems.

Delineation of Core Research Foci for Hod

Biosynthesis and Production

A significant portion of HOD research is dedicated to understanding its biosynthesis. It is primarily known to be produced from oleic acid through microbial transformation. usda.gov Several strains of the bacterium Pseudomonas aeruginosa have been identified as capable of converting oleic acid into HOD. nih.gov Research has focused on optimizing the production of HOD by manipulating reaction conditions such as temperature, pH, and the composition of the culture medium. oup.comnih.gov For example, one study found that for the Pseudomonas aeruginosa strain NRRL B-14938, the optimal conditions for HOD production were a temperature of 26°C and a pH of 7.0 over a 60-hour reaction time. nih.gov The stereochemistry of the biosynthesized HOD has also been a subject of investigation, with studies determining the specific configurations of the hydroxyl group and the double bond. researchgate.net

Antibacterial Spectrum and Mechanisms (e.g., against Food-Borne Pathogens)

Biological Activity and Potential Applications

The potential biological activities of HOD are a major focus of current research. While much is still to be uncovered, preliminary studies have hinted at various possibilities. For instance, some hydroxy fatty acids are known to have antimicrobial properties. researchgate.net There is also interest in the broader physiological effects of HOD and other gut microbiota-derived fatty acid metabolites on host metabolism and inflammation. acs.orgbmj.com The structure of HOD, with its hydroxyl group and double bond, is crucial for its biological activity, influencing how it interacts with molecular targets. Some reports have even suggested potential anticancer properties for certain isomers of HOD, indicating its ability to induce apoptosis in cancer cells. biosynth.com

Influence on Bacterial Pathogenesis and Virulence in Model Systems

Analytical Methodologies for Detection and Quantification

The ability to accurately detect and quantify HOD in various samples is fundamental to understanding its biological significance. Researchers have developed and utilized several analytical techniques for this purpose. Gas chromatography-mass spectrometry (GC-MS) is a common method used for the structural confirmation of HOD. nih.govdss.go.th Nuclear magnetic resonance (NMR) spectroscopy and Fourier transform infrared (FTIR) spectroscopy have also been employed to elucidate its chemical structure. nih.govdss.go.th More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the targeted analysis of HOD and other fatty acid metabolites in complex biological matrices like feces, plasma, and tissues. jsbms.jp These advanced analytical methods are essential for exploring the distribution and concentration of HOD in biological systems.

Precursor Substrates and Their Metabolic Intermediates

Oleic Acid as a Primary Bioconversion Substrate

Oleic acid is a principal precursor for the microbial synthesis of this compound (10-HOE). Various microorganisms can transform oleic acid into 10-HOE, which can then be further metabolized. For instance, Pseudomonas aeruginosa PR3 converts oleic acid into 7,10-dihydroxy-8(E)-octadecenoic acid (DOD), with 10-HOE being a likely intermediate in this process. researchgate.netusda.gov The conversion involves the introduction of a hydroxyl group at the 10th carbon and a shift of the double bond from the 9th to the 8th carbon. acs.org Further hydroxylation at the 7th carbon then produces DOD. acs.org The double bond in the resulting 10-HOE intermediate is in the trans configuration. researchgate.net

The bioconversion process is influenced by various factors. For example, in Pseudomonas aeruginosa B-14938, optimal conditions for producing 10-HOE were found to be a temperature of 26°C and a pH of 7.0 over a 60-hour reaction time. nih.gov In another study with Pseudomonas sp. 42A2, lyophilized cells were used to convert oleic acid, and the reaction conditions were optimized to maximize the production of 10-HOE while minimizing the formation of the dihydroxy byproduct. researchgate.net

The enzyme responsible for the initial hydration of oleic acid is oleate (B1233923) hydratase, which adds a water molecule across the double bond to produce (R)-10-hydroxystearic acid (10-HSA). nih.gov This enzyme is found in various microorganisms and is key to the production of hydroxy fatty acids from oleic acid. nih.govgsartor.org

Metabolism of Other Unsaturated Fatty Acids Leading to HOD Analogues

Microorganisms can metabolize other unsaturated fatty acids to produce a variety of hydroxy octadecadienoic acid (HOD) analogues and other hydroxy fatty acids.

Linoleic Acid: Flavobacterium sp. DS5 converts linoleic acid into 10-hydroxy-12(Z)-octadecenoic acid with a 55% yield. nhri.org.tw Lactococcus lactis subsp. lactis KFRI 131 can convert linoleic acid to 10-hydroxyoctadecaenoic acid. jmb.or.kr Lactobacillus acidophilus produces 10-hydroxy-cis-12-octadecenoic acid from linoleic acid via a linoleate (B1235992) C-9 double bond hydratase. researchgate.net Furthermore, Nocardia cholesterolicum has been shown to hydrate (B1144303) linoleic acid to form 10-hydroxy-12(Z)-octadecenoic acid. gsartor.org

Linolenic Acid: Flavobacterium sp. DS5 also metabolizes α-linolenic acid to 10-hydroxy-12,15-octadecadienoic acid. nhri.org.tw Lactococcus lactis subsp. lactis KFRI 131 converts linolenic acid into 10-hydroxyoctadecadienoic acid. jmb.or.kr

Ricinoleic Acid: Pseudomonas aeruginosa KNU-2B can produce 7,10,12-trihydroxy-8(E)-octadecenoic acid from ricinoleic acid. nih.gov This demonstrates the versatility of microbial enzymes in hydroxylating different fatty acid substrates.

The enzymes involved in these transformations, often fatty acid hydratases, exhibit specificity for the position of the double bond in the fatty acid chain. For example, some enzymes hydrate the double bond at the 9th carbon, while others act on the 12th carbon. researchgate.net

Microbial Bioconversion Systems

Identification and Characterization of HOD-Producing Microorganisms

Several strains of Pseudomonas aeruginosa have been identified as producers of 10-HOE from oleic acid. researchgate.netnih.gov Eighteen different strains of P. aeruginosa were screened, revealing varying levels of efficiency in this bioconversion. nih.gov Among them, strain NRRL B-14938, isolated from sheep manure, was identified as a particularly effective producer of 10-HOE. nih.gov

The metabolic pathway in P. aeruginosa involves the conversion of oleic acid to 10-HOE, which can be further converted to 7,10-dihydroxy-8(E)-octadecenoic acid (DOD). researchgate.netusda.govnih.gov The enzyme system in P. aeruginosa 42A2, which carries out this transformation, is located in the periplasm. ub.edu This strain accumulates several oxidized fatty acids, including 10S-hydroxy-8E-octadecenoic acid ((10S)-HOME) and 7S,10S-dihydroxy-8E-octadecenoic acid (7S,10S-DiHOME), when incubated with oleic acid. ub.edu

Genetic modification of P. aeruginosa has been explored to enhance the production of hydroxy fatty acids. A mutant of P. aeruginosa 42A2 with a knockout of the PHA synthase gene showed increased efficiency in converting oleic acid into (E)-10-hydroxy-8-octadecenoic acid. nih.gov The complexity of fatty acid metabolism in Pseudomonas is highlighted by the presence of multiple genes for acyl-CoA dehydrogenases and LPA acyltransferases, indicating a high degree of metabolic plasticity. nih.govplos.org

Table 1: Bioconversion of Oleic Acid by Pseudomonas aeruginosa Strains

Strain Product(s) Key Findings
P. aeruginosa PR3 10-Hydroxy-8(E)-octadecenoic acid (HOD), 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) HOD is a probable intermediate in the formation of DOD. researchgate.netusda.gov
P. aeruginosa NRRL B-14938 10-Hydroxy-8(E)-octadecenoic acid (HOD) High-yielding strain for HOD production. nih.gov
P. aeruginosa 42A2 (10S)-Hydroxy-8E-octadecenoic acid ((10S)-HOME), 7S,10S-dihydroxy-8E-octadecenoic acid (7S,10S-DiHOME) The enzymatic system is located in the periplasm. ub.edu
Contributions of Other Bacterial Genera (e.g.,Nocardia,Flavobacterium,Bacillus,Lactobacillus,Staphylococcus,Streptococcus)

Besides Pseudomonas, a diverse range of other bacterial genera are capable of producing hydroxy fatty acids from unsaturated fatty acids.

Nocardia : Several Nocardia strains can convert oleic acid to 10-hydroxystearic acid with high yields. dss.go.th Nocardia cholesterolicum NRRL 5767 is known for its ability to convert oleic acid to 10-hydroxystearic acid and 10-ketostearic acid. nih.gov This conversion is catalyzed by oleate hydratase and a secondary alcohol dehydrogenase. nih.gov Nocardia cholesterolicum also hydrates linoleic acid to 10-hydroxy-12(Z)-octadecenoic acid. gsartor.org

Flavobacterium : Flavobacterium sp. DS5 converts oleic acid to 10-hydroxy- and 10-ketostearic acid. dss.go.th This strain also produces 10-hydroxy-12(Z)-octadecenoic acid from linoleic acid and 10-hydroxy-12,15-octadecadienoic acid from α-linolenic acid. nhri.org.tw

Bacillus : Some Bacillus strains, such as Bacillus pumilus, produce 15-, 16-, and 17-hydroxyoctadecenoic acids from oleic acid. gsartor.orgdss.go.th Bacillus sp. NRRL BD-447 converts oleic acid to 7-hydroxy-17-oxo-9-cis-octadecenoic acid. dss.go.th

Lactobacillus : Lactobacillus plantarum is known to produce 10-hydroxyoctadecanoic acid from oleic acid. It also possesses a multi-component enzyme system that converts linoleic acid to 10-hydroxy-12-octadecenoic acid as an intermediate in the production of conjugated linoleic acid. researchgate.net Lactobacillus acidophilus produces 10-hydroxy-cis-12-octadecenoic acid from linoleic acid. researchgate.net

Staphylococcus : Staphylococcus warneri can convert oleic acid to 10-ketostearic acid. dss.go.th

Streptococcus : Some species of Streptococcus are also known to be involved in fatty acid metabolism.

Table 2: Production of Hydroxy Fatty Acids by Various Bacterial Genera

Bacterial Genus Substrate Product(s)
Nocardia Oleic Acid, Linoleic Acid 10-Hydroxystearic acid, 10-Ketostearic acid, 10-Hydroxy-12(Z)-octadecenoic acid. gsartor.orgdss.go.thnih.gov
Flavobacterium Oleic Acid, Linoleic Acid, α-Linolenic Acid 10-Hydroxystearic acid, 10-Ketostearic acid, 10-Hydroxy-12(Z)-octadecenoic acid, 10-Hydroxy-12,15-octadecadienoic acid. nhri.org.twdss.go.th
Bacillus Oleic Acid 15-, 16-, 17-Hydroxyoctadecenoic acids, 7-Hydroxy-17-oxo-9-cis-octadecenoic acid. gsartor.orgdss.go.th
Lactobacillus Oleic Acid, Linoleic Acid 10-Hydroxyoctadecanoic acid, 10-Hydroxy-12-octadecenoic acid. researchgate.netresearchgate.net

Enzymatic Mechanisms Governing Hydroxylation and Isomerization

The formation of 10-HODE from unsaturated fatty acid precursors like oleic acid and linoleic acid is governed by a variety of enzymes with distinct mechanisms.

Oleate-diol synthases are enzymes that catalyze the formation of dihydroxy fatty acids from unsaturated fatty acids. In Pseudomonas aeruginosa, an oleate-diol synthase is responsible for the conversion of oleic acid into 7,10-DOD. plos.orgub.edu This transformation proceeds through a 10-hydroperoxy intermediate, (10S)-hydroperoxy-(8E)-octadecenoic acid (10S-H(P)OME), which is then converted to the final diol product. plos.org The initial step is catalyzed by a 10S-dioxygenase (10S-DOX), which oxygenates oleic acid to 10S-H(P)OME. researchgate.net This intermediate can be spontaneously reduced to 10-hydroxy-8(E)-octadecenoic acid (10-HOME). researchgate.net Subsequently, a 7,10-diol synthase (7,10-DS) acts on the hydroperoxide intermediate to yield (7S,10S)-dihydroxy-(8E)-octadecenoic acid. plos.orgub.edu

Fungal diol synthases also exhibit specificity for their substrates. For example, a diol synthase from Penicillium oxalicum converts oleic acid to 6R,8R-dihydroxy-9(Z)-octadecenoic acid. nih.gov Another from Glomerella cingulate transforms linoleic acid into 7S,8S-dihydroxy-9,12(Z,Z)-octadecadienoic acid (7,8-DiHODE) via an 8-hydroperoxy intermediate. nih.gov These enzymes are often fusion proteins containing both a dioxygenase domain and a cytochrome P450/hydroperoxide isomerase domain. nih.govresearchgate.net

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene moiety. oup.comacs.org This reaction leads to the formation of fatty acid hydroperoxides, which are key precursors for a variety of oxylipins, including hydroxy fatty acids. oup.comgsartor.org In fungi, LOX-derived hydroperoxides can be further metabolized into diols and lactones. gsartor.org

Fungal LOXs can be specific for the position of oxygen insertion. For instance, the LOX pathway is involved in the production of 9- or 13-hydroperoxides from linoleic acid. oup.com While direct evidence for a fungal LOX producing 10-HPODE as its primary product is less common, the existence of 10R-dioxygenases in fungi like Magnaporthe oryzae suggests a related mechanism. nih.gov In Aspergillus fumigatus, a manganese-containing LOX, LoxB, predominantly synthesizes 13-hydroperoxyoctadecadienoic acid from linoleic acid. frontiersin.org The diversity of fungal LOXs and dioxygenases indicates a broad capacity for producing a range of positional isomers of hydroperoxy and hydroxy fatty acids. frontiersin.orgdiva-portal.org

Hydratases, or hydro-lyases, catalyze the addition of a water molecule to a carbon-carbon double bond. nih.gov Oleate hydratases specifically act on the double bond of oleic acid to produce 10-hydroxystearic acid. researchgate.netnih.govnih.gov This reaction is a direct hydration without the involvement of molecular oxygen. The enzyme from various bacteria has been shown to catalyze the addition of a hydroxyl group at the C-10 position of a range of unsaturated fatty acids. nih.gov

Oleate hydratases often require a FAD cofactor, which is believed to optimize the structure of the active site rather than participating in a redox reaction. nih.govnih.gov The hydration of linoleic and linolenic acids by Nocardia cholesterolicum yields 10-hydroxy-12(Z)-octadecenoic acid and 10-hydroxy-12(Z),15(Z)-octadecadienoic acid, respectively. gsartor.org While this mechanism produces a saturated C18 chain at the C9-C10 position, it highlights the enzymatic capability for specifically adding a hydroxyl group at C-10.

Cytochrome P450 (CYP) monooxygenases are a vast and versatile family of heme-containing enzymes that catalyze the oxidation of a wide array of substrates, including fatty acids. mdpi.comfrontiersin.orgnih.gov In fungi, CYPs are involved in various metabolic processes, including the hydroxylation of fatty acids. plos.orgresearchgate.net

Some fungal CYPs are catalytically self-sufficient, containing both a P450 domain and a NADPH-P450 reductase domain in a single polypeptide. nih.gov An example is the P450foxy from Fusarium oxysporum, which can hydroxylate fatty acids. nih.gov Fungal diol synthases are often fusion proteins with a dioxygenase domain and a C-terminal cytochrome P450 domain. diva-portal.orgdiva-portal.org This P450 domain can catalyze the conversion of hydroperoxides into diols or epoxy alcohols. diva-portal.orgdiva-portal.org For example, the 10R-DOX-EAS from Magnaporthe oryzae has a P450 domain that transforms 10R-HPODE into an epoxy alcohol. nih.govnih.gov The CYP52 and CYP505 families in fungi are particularly known for their role in fatty acid ω-hydroxylation. plos.org

Hydratase Enzyme Catalysis and Reaction Characteristics

Postulated Bioconversion Pathways and Intermediate Compounds (e.g., from Oleic Acid to 7,10-Dihydroxy-8-octadecenoic Acid)

The bioconversion of oleic acid to 7,10-dihydroxy-8(E)-octadecenoic acid (7,10-DOD) by Pseudomonas aeruginosa PR3 is one of the most well-characterized pathways involving 10-HODE as an intermediate. researchgate.netnhri.org.twdss.go.th The proposed pathway begins with the conversion of oleic acid to 10(S)-hydroxy-8(E)-octadecenoic acid (10S-HODE). researchgate.net This initial step involves the introduction of a hydroxyl group at the C-10 position and a shift of the double bond from cis-9 to trans-8. researchgate.net

Subsequently, 10S-HODE is further hydroxylated at the C-7 position to yield 7(S),10(S)-dihydroxy-8(E)-octadecenoic acid. researchgate.net This unique reaction involves both hydroxylation at two positions and an isomerization of the double bond. dss.go.th The production of 7,10-DOD has been optimized, with yields greater than 80% reported under modified culture conditions. nih.govdss.go.th

Table 2: Postulated Bioconversion Pathway of Oleic Acid to 7,10-DOD in Pseudomonas aeruginosa PR3

Step Precursor Enzyme/Process Intermediate/Product Reference(s)
1 Oleic acid 10S-Dioxygenase (10S)-hydroperoxy-(8E)-octadecenoic acid plos.orgresearchgate.net
2 (10S)-hydroperoxy-(8E)-octadecenoic acid Spontaneous reduction 10(S)-hydroxy-8(E)-octadecenoic acid (10S-HODE) researchgate.netresearchgate.netresearchgate.net
3 10(S)-hydroperoxy-(8E)-octadecenoic acid 7,10-Diol synthase 7(S),10(S)-dihydroxy-8(E)-octadecenoic acid (7,10-DOD) researchgate.netplos.orgub.edu

While this pathway is detailed for a bacterial system, the enzymatic capabilities found in fungi, such as dioxygenases, diol synthases, and cytochrome P450s, suggest that similar or analogous pathways for the formation of 10-HODE and its dihydroxy derivatives could exist in the fungal kingdom. diva-portal.orgdiva-portal.org

Methodologies for Enhanced and Sustainable Microbial Production

Optimization of Bioreaction Parameters (e.g., Temperature, pH, Substrate Concentration, Aeration)

The efficiency of microbial production of 10-HODA is significantly influenced by bioreaction parameters. Key factors that have been optimized include temperature, pH, substrate concentration, and aeration.

Research on Pseudomonas aeruginosa strains has demonstrated that optimal conditions for producing 10-HODA are a temperature of 26°C and a pH of 7.0, with a reaction time of 60 hours. nih.gov The use of a medium containing a chelating agent like EDTA was also found to be beneficial. nih.gov In another study using lyophilized non-proliferating cells of Pseudomonas sp. 42A2, the optimal conditions for the bioconversion of oleic acid into (E)-10-hydroxy-8-octadecenoic acid were found to be a temperature of 30°C and a pH of 8.0, using a phosphate (B84403) buffer. researchgate.netthescipub.com

The concentration of the substrate, oleic acid, and the biocatalyst are also critical. For lyophilized Pseudomonas sp. 42A2 cells, an initial oleic acid concentration of 10 mg/mL and a cell concentration of 8 mg/mL resulted in the biotransformation of nearly all the oleic acid within 42 hours. researchgate.netthescipub.com Alkaline conditions, specifically a pH of 9.0 or higher, have been shown to suppress the formation of by-products such as 7,10-dihydroxy-8-octadecenoic acid (DHOD). The enzyme responsible for the conversion, a lipoxygenase-like enzyme, shows optimal activity between 25 and 30°C and at a pH of 8.5-9. researchgate.net

ParameterOptimal ValueMicrobial SystemReference
Temperature 26°CPseudomonas aeruginosa NRRL B-14938 nih.gov
30°CPseudomonas sp. 42A2 (lyophilized cells) researchgate.netthescipub.com
25-30°CPseudomonas 42A2 (enzyme level) researchgate.net
pH 7.0Pseudomonas aeruginosa NRRL B-14938 nih.gov
8.0Pseudomonas sp. 42A2 (lyophilized cells) researchgate.netthescipub.com
8.5-9.0Pseudomonas 42A2 (enzyme level) researchgate.net
Substrate Conc. 10 mg/mLPseudomonas sp. 42A2 (lyophilized cells) researchgate.netthescipub.com
Biocatalyst Conc. 8 mg/mLPseudomonas sp. 42A2 (lyophilized cells) researchgate.netthescipub.com
Reaction Time 60 hoursPseudomonas aeruginosa NRRL B-14938 nih.gov
42 hoursPseudomonas sp. 42A2 (lyophilized cells) researchgate.netthescipub.com

Application of Immobilized Cell Systems for Biotransformation

Immobilization of microbial cells is a powerful strategy to enhance the stability and reusability of biocatalysts, leading to more sustainable production processes. Encapsulating Pseudomonas cells in calcium alginate beads has been shown to improve substrate specificity. This technique can increase the yield of the desired monohydroxyoctadecenoic acid (MHOD) to 78% while significantly reducing the formation of the dihydroxy by-product (DHOD) to less than 1%.

The use of an immobilized cell system with non-proliferating cells of Pseudomonas sp. 42A2 has been reported to increase the conversion of oleic acid. researchgate.net While fresh non-proliferating cells achieved a 64% conversion in a batch reactor, the immobilized system boosted this to 91%. researchgate.net

Immobilization MethodMicrobial SystemKey FindingReference
Calcium Alginate BeadsPseudomonas cellsIncreased MHOD yield to 78% and reduced DHOD to <1%.
Not specifiedPseudomonas sp. 42A2Increased oleic acid conversion from 64% (free cells) to 91%. researchgate.net

Utilization of Lyophilized Non-Proliferating Microbial Cells

Lyophilized, or freeze-dried, non-proliferating microbial cells offer several advantages for biotransformation, including long-term stability, ease of storage and handling, and high cell concentrations in the reaction medium.

Studies utilizing lyophilized cells of Pseudomonas sp. 42A2 have demonstrated their effectiveness in converting oleic acid to (E)-10-hydroxy-8-octadecenoic acid. researchgate.netthescipub.com Under optimized conditions (30°C, pH 8, 10 mg/mL oleic acid, and 8 mg/mL cells), these lyophilized cells converted almost all the oleic acid within 42 hours, with minimal production of the DHOD by-product (1.4 mg/mL). researchgate.netthescipub.com This highlights the potential of using lyophilized cells to achieve high-yield production of 10-HODA. Optimized yields using this system have been reported to reach 5.58 g/L in 24 hours.

Microbial SystemKey Optimized ConditionsOutcomeReference
Pseudomonas sp. 42A230°C, pH 8, 10 mg/mL oleic acid, 8 mg/mL cellsNear complete conversion of oleic acid in 42 hours. researchgate.netthescipub.com
Pseudomonas sp. 42A2pH 8, 30°CYields of 5.58 g/L in 24 hours.

Rational Design and Implementation of Recombinant Expression Systems for Enzyme Production

The production of 10-HODA can be significantly enhanced through the use of recombinant DNA technology. This approach involves identifying the gene encoding the enzyme responsible for the bioconversion and expressing it in a suitable host organism, such as Escherichia coli.

The enzyme from Pseudomonas 42A2 responsible for converting oleic acid to (E)-10-hydroperoxy-8-octadecenoic acid (HPOD), a precursor to 10-HODA, has been identified as a lipoxygenase-like enzyme. researchgate.net This enzyme is a monomer with a molecular mass of 45 kDa and contains iron. researchgate.net

EnzymeOriginal SourceExpression HostTarget ProductKey StrategyReference
Lipoxygenase-like enzymePseudomonas 42A2-10-HODA (via HPOD)Enzyme characterization for future recombinant expression. researchgate.net
Oleate HydrataseLactobacillus rhamnosusE. coli10-Hydroxystearic acidCloning and expression for whole-cell biocatalysis. mdpi.com
Oleate HydrataseStenotrophomonas maltophiliaE. coli10-Hydroxystearic acidTargeting enzyme to the periplasm to improve activity. snu.ac.kr

Analytical Methodologies for 10 Hydroxy 8 Octadecenoic Acid Research

Advanced Spectroscopic and Chromatographic Characterization

The precise structural elucidation and identification of 10-Hydroxy-8-octadecenoic acid rely on a combination of sophisticated analytical techniques. These methods provide detailed information about its molecular structure, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of HOD. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the position of the hydroxyl group and the double bond.

¹H NMR spectra of HOD show characteristic signals that confirm its structure. For instance, the protons on the trans double bond at C-8 and C-9 exhibit a large coupling constant (J) of approximately 15.4 Hz. researchgate.net The proton attached to the carbon bearing the hydroxyl group (C-10) and the olefinic protons give distinct chemical shifts that are crucial for structural assignment. researchgate.netnih.gov

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. researchgate.netnih.gov The signals for the olefinic carbons and the carbon attached to the hydroxyl group are particularly informative. The structure of (E)-10-hydroxy-8-octadecenoic acid has been fully characterized using these NMR techniques. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for 10-Hydroxy-8(E)-octadecenoic acid

Carbon Number ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1 - 174.2
2 2.3 34.01
3 1.62 24.62
4 1.25 28.57
5 1.25 28.78
6 1.25 29.26
7 2.01 32.01
8 5.61 (J = 15.4 Hz) 131.97
9 5.42 133.14
10 4.01 72.5
11 1.45 37.4
12 1.29 25.2
13 1.29 29.2
14 1.29 29.2
15 1.29 29.2
16 1.29 31.8
17 1.29 22.6
18 0.88 14.1

Data compiled from research findings. researchgate.net Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of HOD, often after derivatization to increase its volatility and thermal stability. researchgate.netacs.org Common derivatization methods include methylation of the carboxylic acid to form a methyl ester and silylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. researchgate.net

The electron impact (EI) mass spectrum of the silylated methyl ester of HOD provides key fragmentation patterns that are used for its identification. researchgate.net Alpha cleavage adjacent to the silylated hydroxyl group is a characteristic fragmentation pathway. For methyl 10-(trimethylsilyloxy)-8-octadecenoate, an intense fragment ion at m/z 271 is observed, which helps to pinpoint the location of the original hydroxyl group at C-10. researchgate.net The molecular mass of the TMSiO derivative of methylated this compound is 384. researchgate.net

GC-MS is not only used for identification but also for the quantification of HOD in complex mixtures, such as fermentation broths. researchgate.net This technique allows for the separation of HOD from other related compounds, such as 7,10-dihydroxy-8(E)-octadecenoic acid (DOD). researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the principal functional groups present in the HOD molecule. researchgate.netacs.org The FTIR spectrum of HOD (as a free fatty acid) displays characteristic absorption bands. researchgate.net

Key absorptions include:

A broad band around 3605 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group. researchgate.net

An absorption at approximately 1706 cm⁻¹, corresponding to the C=O stretching of the carboxylic acid group. researchgate.net

A distinct absorption at about 965 cm⁻¹, which is characteristic of the C-H out-of-plane bending vibration of a trans-disubstituted double bond. researchgate.net

These spectral features, taken together, provide strong evidence for the presence of a hydroxyl group, a carboxylic acid, and a trans double bond within the molecule, confirming the general structure of this compound. researchgate.netnih.gov

Chiroptical Methods for Absolute Configuration Determination (e.g., Exciton-Coupled Circular Dichroism)

Determining the absolute stereochemistry of the chiral center at C-10 is essential for a complete structural description of HOD. Chiroptical methods are powerful techniques for this purpose. While direct application of exciton-coupled circular dichroism (ECCD) on HOD has not been extensively detailed in the provided context, this method is a well-established approach for determining the absolute configuration of molecules containing multiple chromophores. researchgate.net

A common strategy to determine the stereochemistry of hydroxylated fatty acids involves chemical derivatization followed by chromatographic or spectroscopic analysis. For instance, the absolute configuration of the 10-hydroxyl group in HOD produced by Pseudomonas aeruginosa PR3 was determined to be primarily in the S-configuration. researchgate.net This was achieved by preparing a (-)-menthoxycarbonyl derivative of the hydroxyl group. Subsequent oxidative cleavage of the double bond and methylation yielded methyl 2-MCO-decanoate. The enantiomers of this derivative were then separated and quantified by gas chromatography, revealing a major peak corresponding to the (S)-configuration and a minor peak (around 3%) for the (R)-isomer. researchgate.net

Quantitative Analysis Techniques for Complex Biological and Fermentation Matrices

The accurate quantification of this compound in complex samples like fermentation broths or biological tissues is critical for process optimization and understanding its biological roles.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the targeted quantitative analysis of hydroxy fatty acids in biological samples. jsbms.jp This technique, often employing multiple reaction monitoring (MRM) mode, allows for the precise measurement of HOD levels even in the presence of numerous other related lipids. jsbms.jp For accurate quantification, isotopically labeled internal standards, such as deuterated analogues, are often utilized to correct for matrix effects and variations in sample preparation and instrument response. lipidmaps.org

High-Performance Liquid Chromatography (HPLC) is also used for the quantification of HOD. researchgate.net By using a standard curve of a purified HOD standard, the concentration in unknown samples can be determined based on the peak area from the HPLC chromatogram. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS), as mentioned earlier, is also a valuable tool for quantification, particularly in fermentation processes where it can be used to monitor the production of HOD and related byproducts over time. researchgate.net The combination of chromatographic separation and mass spectrometric detection provides the necessary specificity and sensitivity for reliable quantification.

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound HOD
7,10-dihydroxy-8(E)-octadecenoic acid DOD
Methyl 10-(trimethylsilyloxy)-8-octadecenoate -

Future Research Directions and Biotechnological Potential

Comprehensive Elucidation of HOD Biosynthetic and Metabolic Networks

The primary route for the bioproduction of 10-HOD is the conversion of oleic acid by various microorganisms, most notably strains of Pseudomonas aeruginosa. nih.gov The biosynthetic pathway is understood to involve a hydratase that introduces a hydroxyl group at the C-10 position of oleic acid while concurrently shifting the double bond from C-9 to C-8. gsartor.org This initial product, 10-HOD, can then be further metabolized. For instance, Pseudomonas aeruginosa PR3 can hydroxylate 10-HOD at the C-7 position to produce 7,10-dihydroxy-8(E)-octadecenoic acid (DOD). gsartor.orgoup.com Research has identified 10(S)-Hydroxy-8(E)-octadecenoic acid as the likely intermediate in this conversion to 7(S),10(S)-dihydroxy-8(E)-octadecenoic acid. researchgate.net

A critical area for future research is the complete characterization of the enzymes and genetic pathways governing these transformations. While a lipoxygenase-like enzyme from Pseudomonas 42A2 has been isolated and shown to convert oleic acid to (S)-(E)-10-hydroxy-8-octadecenoic acid, a deeper understanding of the entire enzymatic cascade is needed. nih.gov This includes identifying and characterizing the specific hydratases, hydroxylases, and other accessory enzymes involved in both the formation and subsequent metabolism of 10-HOD.

Metabolic network analysis will be crucial to understand the flow of intermediates and identify potential bottlenecks in the production pathway. For example, in some bacterial strains, 10-HOD is a transient intermediate that is quickly converted to DOD, resulting in low yields of the desired monohydroxy fatty acid. oup.com A thorough understanding of the regulatory mechanisms controlling the expression and activity of these enzymes will enable the development of metabolically engineered strains with enhanced 10-HOD accumulation. Furthermore, investigating the metabolic fate of 10-HOD in different organisms will provide insights into its biological roles and potential for creating novel derivatives.

Exploration of Novel Bioconversion Enzymes and Undiscovered Microorganisms for HOD Production

The search for new biocatalysts with improved properties is a continuous effort in biotechnology. While Pseudomonas species are the most studied producers of 10-HOD, there is significant potential in exploring other microbial sources. nih.gov Screening diverse environments, from soil and marine sediments to the gut microbiome, could lead to the discovery of novel microorganisms with unique enzymatic machinery for fatty acid modification. acs.org Lactic acid bacteria, for instance, have been shown to produce 10-hydroxy-12-octadecenoic acid from linoleic acid, indicating their potential for similar conversions of oleic acid. pnas.org

The discovery of new enzymes, such as hydratases and lipoxygenases, with higher substrate specificity, catalytic efficiency, and stability under industrial conditions is a key objective. nih.govbac-lac.gc.ca For example, a lipoxygenase-like enzyme from Pseudomonas 42A2 has been identified as responsible for the biotransformation of oleic acid into (S)-(E)-10-hydroxy-8-octadecenoic acid. nih.gov This enzyme exhibits optimal activity at a pH of 8.5-9 and temperatures between 25 and 30°C. nih.gov Further research into enzymes with different optimal conditions could broaden the applicability of the bioconversion process.

Table 1: Microbial Production of 10-Hydroxy-8-octadecenoic acid (10-HOD)

MicroorganismSubstrateKey Product(s)Reference
Pseudomonas aeruginosa strainsOleic acid10-Hydroxy-8(E)-octadecenoic acid (HOD), 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) nih.gov
Pseudomonas sp. 42A2Oleic acid(E)-10-hydroxy-8-octadecenoic acid, (E)-7,10-dihydroxy-8-octadecenoic acid researchgate.net
Pseudomonas sp. PR3Oleic acid10-Hydroxy-8(Z)-octadecenoic acid, 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) oup.com
Pseudomonas 42A2Oleic acid(E)-10-hydroxy-8-octadecenoic acid, (E)-10-hydroperoxy-8-octadecenoic acid, (E)-7,10-dihydroxy-8-octadecenoic acid nih.gov

Development of Scalable and Sustainable Bioproduction Platforms for HOD and its Derivatives

Transitioning from laboratory-scale experiments to industrial-scale production requires the development of robust and economically viable bioproduction platforms. This involves optimizing fermentation conditions, including medium composition, pH, temperature, and aeration, to maximize product yield and productivity. nih.govresearchgate.net For example, studies with Pseudomonas aeruginosa have identified optimal production conditions at 26°C and pH 7.0 after 60 hours of reaction time. nih.gov The use of lyophilized microbial cells has also been explored as a strategy to simplify the process and potentially increase efficiency. researchgate.netthescipub.com

Metabolic engineering and synthetic biology approaches will be instrumental in creating high-performance production strains. This could involve overexpressing key biosynthetic enzymes, deleting competing metabolic pathways that consume 10-HOD, and optimizing cofactor regeneration. nih.gov The development of cell-free enzymatic systems, where purified enzymes are used for the bioconversion, offers an alternative to whole-cell fermentation, potentially leading to higher purity and easier downstream processing. gsartor.org

Applications in Agro-Biotechnology for Enhanced Crop Protection and Biocontrol Agents

Hydroxy fatty acids have demonstrated potential as antimicrobial agents, suggesting a role for 10-HOD in the development of novel crop protection strategies. usda.gov Research has shown that related dihydroxy and trihydroxy fatty acids possess antifungal and antibacterial properties. nhri.org.twgoogle.com For example, 9,12,13-Trihydroxy-10(E)-octadecenoic acid has shown activity against the black rot fungus Ceratocystis fimbriata. google.com The structural similarity of 10-HOD to these compounds makes it a promising candidate for evaluation against a broad range of plant pathogens.

Future research should focus on elucidating the specific mechanisms by which 10-HOD exerts its antimicrobial effects. This knowledge will be critical for designing effective and targeted applications. Furthermore, investigating its efficacy in field trials and developing stable formulations for practical use are essential next steps. The potential for 10-HOD to act as a biocontrol agent, either directly or by enhancing the plant's own defense mechanisms, warrants thorough investigation.

Utilization of HOD as a Research Probe for Dissecting Cellular Signaling and Host-Microbe Dynamics

The biological activities of 10-HOD and its derivatives suggest their involvement in cellular signaling pathways. For instance, 10-hydroxy-cis-12-octadecenoic acid, a gut microbial metabolite of linoleic acid, has been shown to ameliorate intestinal epithelial barrier impairment, partially through the GPR40-MEK-ERK pathway. nih.gov This highlights the potential of using 10-HOD as a molecular probe to investigate lipid signaling and its role in maintaining tissue homeostasis.

Further research could explore the interaction of 10-HOD with other cellular receptors and signaling molecules. Its role in modulating inflammatory responses, immune regulation, and other physiological processes is a rich area for discovery. usda.gov Understanding how 10-HOD influences host-microbe interactions, particularly within the gut microbiome, could lead to new therapeutic strategies for a variety of diseases. pnas.org Its ability to be produced by gut bacteria and its subsequent effects on the host make it a key molecule in understanding the complex interplay between diet, microbiota, and health.

Development of Green Chemistry Approaches for the Chemical Synthesis of HOD and its Derivatives

While bioproduction offers a sustainable route to 10-HOD, the development of environmentally friendly chemical synthesis methods is also a valuable research direction. dtu.dk Green chemistry principles, such as the use of renewable feedstocks, atom-efficient reactions, and benign solvents, should guide these efforts. tandfonline.comrsc.orgjocpr.commdpi.comscispace.com

Future research could focus on developing catalytic systems that enable the selective hydroxylation of oleic acid with high efficiency and minimal waste generation. This could involve the use of novel catalysts, such as heteropoly acids or enzyme-mimicking complexes, in aqueous media or solvent-free conditions. jocpr.comscispace.com The ability to chemically synthesize specific stereoisomers of 10-HOD and its derivatives would also be highly beneficial for structure-activity relationship studies and for producing compounds with specific biological functions. The development of such green synthetic routes would complement biotechnological approaches and provide greater flexibility in accessing these valuable molecules. acs.org

Q & A

Q. What microbial systems are effective for synthesizing 10-hydroxy-8-octadecenoic acid, and what substrates do they utilize?

The biotransformation of oleic acid into this compound (MHOD) is effectively catalyzed by Pseudomonas sp. 42A2. This strain employs a lipoxygenase enzyme to hydroxylate oleic acid at the C10 position, forming MHOD as the primary product. The reaction requires molecular oxygen and proceeds via a hydroperoxy intermediate [(E)-10-hydroperoxy-8-octadecenoic acid], which is subsequently reduced to MHOD . Substrate specificity studies indicate that oleic acid (C18:1 Δ9) is the preferred substrate, though other unsaturated fatty acids may yield alternative hydroxy derivatives .

Q. What analytical methods are recommended for identifying and quantifying this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with derivatization (e.g., AMPP) is the gold standard for detecting hydroxylated fatty acids. Key parameters include:

  • Accurate mass analysis : MHOD derivatized with AMPP has a calculated mass of 465.3454 Da .
  • Fragmentation patterns : Alpha cleavage adjacent to the hydroxyl group produces diagnostic ions (e.g., m/z 352 for MHOD) .
  • Retention/drift time alignment : MHOD elutes at ~15.3 min in reversed-phase LC and has a drift time of 26.9 ms in ion mobility spectrometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize MHOD yield while minimizing dihydroxy byproduct (DHOD) formation?

Critical parameters for optimizing MHOD production using lyophilized Pseudomonas sp. 42A2 cells include:

ParameterOptimal ConditionImpact on Yield/Byproducts
Temperature30°CHigher temperatures increase reaction rate but risk enzyme denaturation .
pH8.0 (phosphate buffer)Alkaline conditions favor MHOD over DHOD .
Substrate concentration10 mg mL⁻¹ oleic acidExcess substrate may inhibit cells or promote side reactions .
Cell concentration8 mg mL⁻¹Higher cell loading accelerates biotransformation .

Under these conditions, >95% oleic acid conversion to MHOD is achieved within 42 hours, with DHOD limited to 1.4 mg mL⁻¹ .

Q. How can researchers resolve contradictions in structural identification of MHOD versus autoxidation products or positional isomers?

Contradictions often arise due to:

  • Autoxidation artifacts : Oleic acid autoxidation generates isomers like 9- or 11-hydroxy derivatives. Differentiate using fragmentation patterns (e.g., m/z 352 is unique to this compound) and standards .
  • Stereochemical ambiguity : MHOD’s E-configuration is confirmed via nuclear magnetic resonance (NMR) coupling constants (J8,10 > 10 Hz for trans double bonds) .
  • Chromatographic co-elution : Use orthogonal methods like ion mobility spectrometry to separate isomers with similar retention times .

Q. What enzymatic mechanisms underlie the regioselective hydroxylation of oleic acid to MHOD?

The lipoxygenase from Pseudomonas sp. 42A2 catalyzes MHOD synthesis via a two-step mechanism:

Dioxygenation : Insertion of molecular oxygen at C10, forming (E)-10-hydroperoxy-8-octadecenoic acid .

Reduction : NADH-dependent peroxygenase reduces the hydroperoxide to the hydroxyl group, yielding MHOD .
The enzyme’s active site geometry ensures regioselectivity, favoring C10 over C8 or C12 oxidation .

Methodological Considerations

Q. How can researchers validate the biological activity of MHOD, such as its antimicrobial properties?

  • In vitro assays : Test MHOD against model pathogens (e.g., Staphylococcus aureus) using broth microdilution to determine minimum inhibitory concentrations (MICs).
  • Mechanistic studies : Use fluorescent probes (e.g., DiBAC4 for membrane depolarization) to assess disruption of microbial membranes .
  • Comparative analysis : Contrast MHOD’s efficacy with known antimicrobial fatty acids (e.g., lauric acid) to establish relative potency .

Q. What strategies mitigate challenges in scaling up MHOD production for research applications?

  • Immobilized cell systems : Encapsulate lyophilized Pseudomonas cells in alginate beads to enhance reusability and stability .
  • Oxygen delivery : Use bubble-column reactors with controlled aeration to maintain dissolved O2 > 60% saturation, critical for lipoxygenase activity .
  • Byproduct suppression : Add EDTA to chelate metal ions that promote DHOD formation via secondary oxidation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported MHOD yields across studies?

Common sources of variability include:

  • Strain heterogeneity : Subspecies-level differences in Pseudomonas lipoxygenase activity .
  • Analytical calibration : Use internal standards (e.g., deuterated MHOD) to normalize LC-MS/MS quantitation .
  • Reaction monitoring : Track time-course profiles; premature termination may underestimate final yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.